
5-Bromoundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoundecane: is an organic compound with the molecular formula C₁₁H₂₃Br . It is a brominated alkane, specifically a bromoalkane, where a bromine atom is attached to the fifth carbon of an undecane chain. This compound is known for its use in organic synthesis, particularly in the preparation of Grignard reagents and other organometallic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromoundecane can be synthesized through the bromination of undecane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another bromine molecule to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures due to its corrosive and toxic nature .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the bromine atom is replaced by a nucleophile. For example, reacting this compound with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) will yield 5-cyanoundecane.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form undecene.
Grignard Reagent Formation: Reacting this compound with magnesium in anhydrous ether forms the corresponding Grignard reagent, which can be used in various carbon-carbon bond-forming reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), potassium hydroxide (KOH), dimethyl sulfoxide (DMSO).
Elimination Reactions: Potassium tert-butoxide (t-BuOK), ethanol.
Grignard Reagent Formation: Magnesium (Mg), anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: 5-cyanoundecane, 5-hydroxyundecane.
Elimination Reactions: Undecene.
Grignard Reagent Formation: 5-undecylmagnesium bromide.
Scientific Research Applications
Chemistry: 5-Bromoundecane is widely used in organic synthesis as an intermediate for the preparation of various compounds. It is particularly useful in the formation of Grignard reagents, which are essential for carbon-carbon bond formation in organic chemistry .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable building block for various chemical processes .
Mechanism of Action
The mechanism of action of 5-bromoundecane primarily involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. In the formation of Grignard reagents, the bromine atom is replaced by a magnesium atom, forming a highly reactive organomagnesium compound that can participate in various carbon-carbon bond-forming reactions .
Comparison with Similar Compounds
1-Bromoundecane: Similar to 5-bromoundecane but with the bromine atom attached to the first carbon. It has similar reactivity but different regioselectivity in reactions.
5-Bromododecane: A longer chain analogue with similar reactivity but different physical properties due to the longer carbon chain.
5-Bromodecane: A shorter chain analogue with similar reactivity but different physical properties due to the shorter carbon chain.
Uniqueness: this compound is unique due to its specific position of the bromine atom on the fifth carbon, which can influence the regioselectivity and outcome of chemical reactions. This makes it a valuable compound for specific synthetic applications where the position of the bromine atom is crucial .
Properties
CAS No. |
5447-45-0 |
|---|---|
Molecular Formula |
C11H23Br |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
5-bromoundecane |
InChI |
InChI=1S/C11H23Br/c1-3-5-7-8-10-11(12)9-6-4-2/h11H,3-10H2,1-2H3 |
InChI Key |
IIUMAVGDCSJZGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


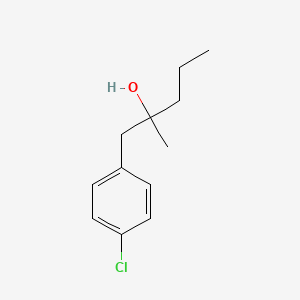
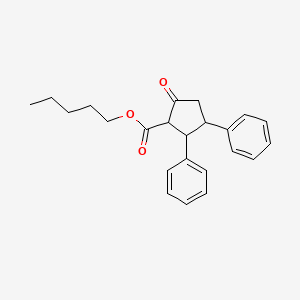
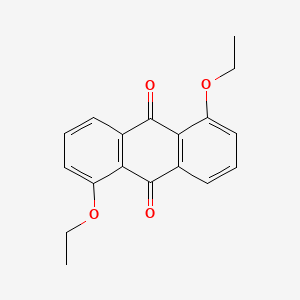

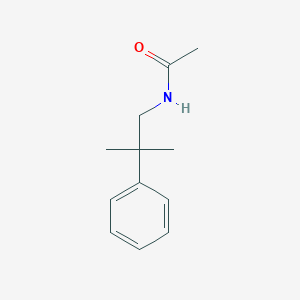

![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)
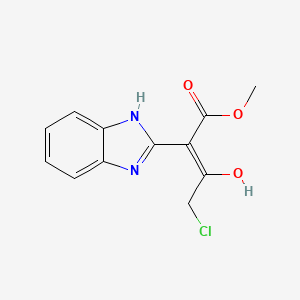

![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)

![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

